molecular formula C9H9NO B075762 1-Furfurylpyrrole CAS No. 1438-94-4

1-Furfurylpyrrole

Cat. No. B075762
Key on ui cas rn: 1438-94-4
M. Wt: 147.17 g/mol
InChI Key: BTBFUBUCCJKJOZ-UHFFFAOYSA-N
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Patent
US03943260

Procedure details

a. 1-Furfuryl-2-acetyl-pyrrole was prepared starting from 1-furfuryl-pyrrole described by Reichstein in Helv. 15, 1450 (1932) as well as Gianturco et al. in Tetrahedron 20, 1763 (1964). Acetylation by reaction of the Grignard intermediate with acetyl chloride [cf. Chem. Ber. 47, 1416 (1914)] led to the desired ketone. (A small amount of the 3-isomer was also obtained, separable by fractional distillation). The product boils at 100°-102°C./0.03 mm Hg. and crystallizes on standing. Recrystallization from a mixture of methylene dichloride and petroleum ether gave a white crystalline product with a m.p. of 42 -43°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13]>>[CH2:1]([N:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12](=[O:14])[CH3:13])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)N1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(A small amount of the 3-isomer was also obtained, separable by fractional distillation)
CUSTOM
Type
CUSTOM
Details
and crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of methylene dichloride and petroleum ether
CUSTOM
Type
CUSTOM
Details
gave a white crystalline product with a m.p. of 42 -43°C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)N1C(=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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